2-(4-Aminophenoxy)naphthalene
Overview
Description
2-(4-Aminophenoxy)naphthalene is a chemical compound that serves as a monomer for the synthesis of various aromatic polyimides and polyamides. These polymers are characterized by their bis(phenoxy)naphthalene units, which contribute to their unique properties such as high thermal stability, solubility in organic solvents, and the ability to form transparent and flexible films. The compound is synthesized through nucleophilic aromatic substitution reactions and subsequent catalytic reduction processes.
Synthesis Analysis
The synthesis of 2-(4-Aminophenoxy)naphthalene-based monomers involves nucleophilic aromatic substitution reactions followed by catalytic reduction. For instance, the synthesis of 2,3-bis(4-aminophenoxy)naphthalene (BAPON) and its derivatives typically starts with the reaction of dihydroxynaphthalene with chloronitrobenzene or chloronitrobenzotrifluoride in the presence of potassium carbonate, followed by reduction with hydrazine and a palladium on carbon (Pd/C) catalyst . These reactions result in the formation of diamine monomers that are used to synthesize polyimides and polyamides with high performance characteristics.
Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenoxy)naphthalene-based polymers is characterized by the presence of bis(phenoxy)naphthalene units linked to various aromatic tetracarboxylic dianhydrides or dicarboxylic acids. The resulting polymers exhibit different degrees of crystallinity, with some showing semicrystalline patterns while others are amorphous, as indicated by X-ray diffraction studies . The presence of trifluoromethyl groups in some derivatives influences the molecular structure, leading to polymers with low dielectric constants and color intensity .
Chemical Reactions Analysis
The primary chemical reaction involved in the transformation of 2-(4-Aminophenoxy)naphthalene-based monomers into polymers is the formation of polyimides and polyamides through polycondensation or ring-opening polyaddition. This is followed by cyclodehydration or thermal/chemical imidization to form the final polymer structure . The polymers can undergo further reactions such as the formation of hydrogen bonds, π-π interactions, and C-H...π interactions, which contribute to the stability and mechanical properties of the resulting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2-(4-Aminophenoxy)naphthalene are notable for their high thermal stability, with decomposition temperatures often exceeding 500°C . They also exhibit high glass transition temperatures, ranging from approximately 226°C to over 300°C, depending on the specific polymer and its structure . These materials are generally soluble in a variety of organic solvents, which facilitates their processing into films and coatings. The films produced are transparent, flexible, and exhibit good mechanical properties such as tensile strength and elongation at break . Additionally, some fluorinated derivatives have low dielectric constants and moisture absorption, making them suitable for electronic applications .
Scientific Research Applications
Synthesis and Properties of Aromatic Polyamides 2-(4-Aminophenoxy)naphthalene is utilized in the synthesis of aromatic polyamides and copolyamides, showcasing excellent properties such as solubility in aprotic solvents like NMP and DMAc. The resulting polymers from this compound form transparent, flexible, and tough films, demonstrating high thermal stability with glass transition temperatures ranging from 246–327°C and weight loss temperatures above 501°C in nitrogen and 476°C in air (Yang & Chen, 1992).
Polymer Synthesis and Applications 1,4-Bis(4-aminophenoxy)naphthalene, a compound closely related to 2-(4-Aminophenoxy)naphthalene, is used to synthesize a variety of aromatic polyimides. These polyimides, formed from the compound and various aromatic tetracarboxylic dianhydrides, exhibit properties suitable for high-performance materials, such as high glass transition temperatures and excellent thermal stability, making them potentially suitable for advanced technological applications (Yang & Chen, 1998).
Advanced Material Synthesis Novel polyaspartimides synthesized from 2,7-bis(4-maleimidophenoxy)naphthalene and various aromatic diamines display unique properties. These polymers are amorphous, organically soluble, and form dark-brown, brittle films. Their glass transition temperatures range between 192–231°C, and they exhibit high thermal stability with 5% weight loss temperatures above 300°C in nitrogen, indicating potential use in high-temperature applications (Wang & Hwang, 1996).
Organotin Compound Synthesis 2-(4-Aminophenoxy)naphthalene, among other compounds, is involved in the synthesis of organotin compounds derived from Schiff bases, which exhibit photophysical properties. These compounds have potential applications in organic light-emitting diodes (OLEDs), suggesting their utility in the development of new lighting and display technologies (García-López et al., 2014).
Bioelectrochemical Behavior The bioelectrochemical behavior of aromatic amines, including 2-(4-Aminophenoxy)naphthalene, has been studied, revealing unique properties such as irreversible electron transfer processes and groove binding interactions with DNA. These findings indicate potential applications in bioelectronic devices and molecular biology (Shabbir et al., 2017).
Future Directions
2-(4-Aminophenoxy)naphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of new aromatic polyimides, which have applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
properties
IUPAC Name |
4-naphthalen-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSZEMCAUKGBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393853 | |
Record name | 2-(4-Aminophenoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenoxy)naphthalene | |
CAS RN |
71311-83-6 | |
Record name | 2-(4-Aminophenoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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